2-Methyl-2,6-diazaspiro[3.4]octane oxalate
Description
Significance of Spirocyclic Systems in Advanced Chemical Research
Spirocyclic systems, which feature two rings connected by a single common atom, are of significant interest in advanced chemical research due to their inherent three-dimensionality. This rigid, non-planar structure allows for the precise spatial orientation of functional groups, a critical factor in the design of molecules with specific biological activities. By moving away from traditional flat, aromatic structures, chemists can explore a wider chemical space and develop compounds with improved pharmacological profiles. The introduction of a spirocyclic core can enhance metabolic stability, aqueous solubility, and target-binding affinity.
Overview of Diamine Motifs in Contemporary Chemical Synthesis
Diamine motifs are fundamental building blocks in modern organic synthesis, prized for their nucleophilic character and their ability to form the basis of a wide array of functional groups and heterocyclic systems. As bifunctional molecules, diamines can participate in a variety of chemical transformations, including polymerization, chelation to metal centers, and the formation of complex alkaloids. Their presence within a molecular scaffold, such as in 2-methyl-2,6-diazaspiro[3.4]octane, provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships.
Historical Context of Azaspiro[3.4]octane Scaffolds in Organic Chemistry
The azaspiro[3.4]octane scaffold, characterized by a four-membered azetidine (B1206935) ring and a five-membered pyrrolidine (B122466) ring sharing a spirocyclic carbon, has a more recent history in the annals of organic chemistry compared to more common heterocyclic systems. Initial synthetic efforts were often complex and low-yielding. However, advancements in synthetic methodologies, including annulation strategies and cycloaddition reactions, have made these scaffolds more accessible. researchgate.net This increased availability has, in turn, fueled their exploration in various fields, most notably in medicinal chemistry, where they are recognized for their potential to serve as novel bioisosteres for established pharmacophores.
Rationale for Academic Investigation of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate (B1200264)
The academic investigation into 2-methyl-2,6-diazaspiro[3.4]octane oxalate and its parent scaffold is largely driven by its potential applications in drug discovery. The 2,6-diazaspiro[3.4]octane core is considered an emerging "privileged structure" due to its frequent appearance in a variety of biologically active compounds. mdpi.com
Recent research has demonstrated that derivatives of the 2,6-diazaspiro[3.4]octane scaffold exhibit potent biological activities. For instance, a study focused on developing new antitubercular agents utilized the 2,6-diazaspiro[3.4]octane core to synthesize a series of nitrofuran carboxamides. mdpi.com This research identified a lead compound with a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis, highlighting the potential of this scaffold in generating highly potent therapeutic agents. mdpi.comnih.govresearchgate.net
Properties
IUPAC Name |
2-methyl-2,7-diazaspiro[3.4]octane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.C2H2O4/c1-9-5-7(6-9)2-3-8-4-7;3-1(4)2(5)6/h8H,2-6H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUUQKINHURNAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CCNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 2,6 Diazaspiro 3.4 Octane Oxalate and Analogous Spirocyclic Diamines
Strategies for the Construction of the Spiro[3.4]octane Ring System
The construction of the spiro[3.4]octane core, which integrates a four-membered azetidine (B1206935) ring and a five-membered pyrrolidine (B122466) ring sharing a single carbon atom, can be achieved through various synthetic routes. These strategies primarily include annulation approaches, cycloaddition reactions, and methods employing azetidine-3-one precursors.
Annulation Approaches for Azaspiro[3.4]octane Scaffolds
Annulation strategies provide a powerful means for the construction of the azaspiro[3.4]octane framework. These methods involve the formation of one of the heterocyclic rings onto a pre-existing cyclic precursor. Successful routes have been developed that involve either the annulation of the cyclopentane (B165970) ring or the annulation of the four-membered azetidine ring. rsc.org These approaches often utilize readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purification. rsc.org The choice of annulation strategy can be influenced by the desired substitution pattern on the final spirocyclic diamine.
One of the key advantages of annulation reactions is the ability to control the stereochemistry of the resulting spirocenter. By employing chiral starting materials or chiral auxiliaries, it is possible to achieve asymmetric synthesis of the azaspiro[3.4]octane scaffold. The versatility of this approach allows for the introduction of various functional groups on either the azetidine or the pyrrolidine ring, making it a valuable tool for the generation of diverse libraries of spirocyclic diamines for drug discovery.
Cycloaddition Reactions in Spirodiamine Synthesis
Cycloaddition reactions represent a highly efficient and atom-economical approach to the synthesis of cyclic and spirocyclic systems. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. In the context of spirodiamine synthesis, [3+2] cycloaddition protocols and tandem Kinugasa/Conia-ene-type sequential reactions have proven to be particularly effective.
The [3+2] cycloaddition, a 1,3-dipolar cycloaddition, is a powerful method for the construction of five-membered heterocyclic rings. In the synthesis of the 2,6-diazaspiro[3.4]octane scaffold, this reaction typically involves the reaction of an azomethine ylide with a suitable dipolarophile. This approach has been successfully employed to synthesize derivatives such as 6-benzyl-2,6-diazaspiro[3.4]octane oxalate (B1200264), which can be obtained in multi-gram quantities with relatively high yields. researchgate.net
The azomethine ylide can be generated in situ from various precursors, including N-metalated imines or by the thermal or photochemical ring-opening of aziridines. The choice of dipolarophile is crucial for the success of the reaction and can be tailored to introduce desired functionalities into the final spirocyclic product. The versatility of the [3+2] cycloaddition allows for the synthesis of a wide range of substituted 2,6-diazaspiro[3.4]octane derivatives.
A notable example of this methodology is the scandium-catalyzed spirocyclization of simple bicyclo[1.1.0]butanes (BCBs) with azomethine imines, which provides access to 6,7-diazaspiro[3.4]octanes. nih.gov This strain-release driven spirocyclization highlights the utility of highly strained small rings in constructing complex spirocyclic systems. nih.gov
A tandem reaction sequence involving a Kinugasa reaction followed by a Conia-ene-type cyclization offers an elegant and efficient route to functionalized spiro[3.4]octane systems. This methodology has been specifically applied to the asymmetric synthesis of 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones from N-(prop-2-yn-1-yl)propiolamides and nitrones. rsc.org
The initial step, the Kinugasa reaction, is a copper-catalyzed reaction between a terminal alkyne and a nitrone to form a β-lactam. In this sequence, the in situ generated β-lactam intermediate undergoes a subsequent intramolecular Conia-ene-type cyclization to construct the spirocyclic framework. This two-step, one-pot process allows for the generation of complex molecular architectures with high levels of diastereo- and enantioselectivity. rsc.org The resulting 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones are versatile intermediates that can be further elaborated to access a variety of substituted spirodiamines.
Approaches Employing Azetidine-3-one Precursors
Azetidine-3-ones are valuable and versatile building blocks in the synthesis of functionalized azetidine-containing compounds, including spirocyclic diamines. nih.gov The reactivity of the ketone functionality in azetidine-3-one allows for a variety of chemical transformations to construct the second heterocyclic ring of the spiro[3.4]octane system.
One common strategy involves the reaction of an N-protected azetidine-3-one with a suitable nucleophile to form a tertiary alcohol intermediate. This intermediate can then undergo a ring-closing reaction to form the pyrrolidine ring. For example, a Wittig reaction on azetidine-3-one can introduce an exocyclic double bond, which can then be subjected to further transformations such as hydroboration-oxidation followed by cyclization to yield the spiro[3.4]octane core.
The synthesis of chiral azetidin-3-ones is crucial for the enantioselective synthesis of spirocyclic diamines. nih.gov Several methods have been developed for the asymmetric synthesis of azetidin-3-ones, including the use of chiral auxiliaries and catalytic asymmetric reactions. nih.gov The availability of these chiral building blocks has significantly advanced the synthesis of enantiopure spirocyclic diamines for applications in medicinal chemistry.
Targeted Synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate
The targeted synthesis of this compound can be envisioned through a multi-step sequence starting from a suitably protected 2,6-diazaspiro[3.4]octane precursor. A plausible synthetic route would involve the initial construction of the parent spirodiamine scaffold, followed by selective N-methylation and subsequent formation of the oxalate salt.
A potential synthetic approach could commence with the synthesis of a differentially protected 2,6-diazaspiro[3.4]octane derivative, for instance, N-benzyl-N'-Boc-2,6-diazaspiro[3.4]octane. The synthesis of such a precursor can be achieved through the [3+2] cycloaddition methodology previously discussed.
The subsequent steps would involve the selective deprotection of one of the nitrogen atoms, followed by methylation. For instance, the Boc group can be removed under acidic conditions, and the resulting free amine can be methylated using a suitable methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. Finally, the benzyl (B1604629) protecting group can be removed by hydrogenolysis, and the resulting 2-Methyl-2,6-diazaspiro[3.4]octane can be treated with oxalic acid to afford the desired oxalate salt.
An alternative strategy for the N-methylation step could involve reductive amination of the deprotected secondary amine with formaldehyde (B43269) and a reducing agent like sodium triacetoxyborohydride. This method offers mild reaction conditions and high selectivity.
The final step of oxalate salt formation is typically achieved by treating a solution of the free base in a suitable solvent, such as ethanol (B145695) or isopropanol, with a solution of oxalic acid. The oxalate salt then precipitates out of the solution and can be isolated by filtration. This straightforward procedure generally provides the salt in high purity.
Table 1: Key Intermediates in the Proposed Synthesis of this compound
| Compound Name | Structure | Role in Synthesis |
| N-benzyl-N'-Boc-2,6-diazaspiro[3.4]octane | Differentially protected precursor | |
| N-benzyl-2,6-diazaspiro[3.4]octane | Intermediate after Boc deprotection | |
| 2-Methyl-6-benzyl-2,6-diazaspiro[3.4]octane | Intermediate after N-methylation | |
| 2-Methyl-2,6-diazaspiro[3.4]octane | Free base before salt formation | |
| This compound | Final target compound |
Table 2: Reagents for the Proposed Synthesis
| Reaction Step | Key Reagents |
| Boc Deprotection | Trifluoroacetic acid or HCl in dioxane |
| N-Methylation | Methyl iodide, potassium carbonate or Formaldehyde, sodium triacetoxyborohydride |
| Benzyl Deprotection | H₂, Palladium on carbon |
| Oxalate Salt Formation | Oxalic acid |
Formation of the Oxalate Salt from the Parent Amine
The synthesis of this compound is achieved through a standard acid-base reaction, a common and efficient method for preparing crystalline salts of amine compounds. This process involves the direct reaction of the free base, 2-methyl-2,6-diazaspiro[3.4]octane, with oxalic acid.
The reaction is typically performed by dissolving the parent diamine in a suitable organic solvent. A solution of oxalic acid, often using a stoichiometric amount or a slight excess, dissolved in the same or a compatible solvent, is then added to the diamine solution. The choice of solvent is critical, as it must dissolve the starting materials but facilitate the precipitation of the resulting oxalate salt. Common solvents for such procedures include ketones like acetone, esters such as ethyl acetate, or alcohols. google.comgoogle.com The formation of the salt is generally instantaneous, leading to the precipitation of the solid this compound. google.com The product can then be isolated through filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum. This method provides a straightforward route to a stable, crystalline, and easily handled form of the parent amine.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing the formation of the oxalate salt is crucial for maximizing yield and ensuring high purity, which is essential for subsequent applications. The key parameters that are typically manipulated include solvent choice, temperature, reaction time, and reactant concentration.
The selection of an appropriate solvent system is paramount. An ideal solvent will fully dissolve the parent amine and oxalic acid but have low solubility for the resulting oxalate salt, thereby promoting efficient precipitation and high recovery. google.com The temperature of the reaction and subsequent crystallization process also plays a significant role. While the initial salt formation may be rapid at room temperature, controlled cooling or maintaining a specific temperature profile can influence crystal size and purity, minimizing the inclusion of impurities. researchgate.net
Furthermore, the molar ratio of the amine to oxalic acid is carefully controlled. A 1:1 molar ratio is typically used for the formation of the mono-oxalate salt. The rate of addition of the oxalic acid solution can also impact the crystalline nature of the product. Slow, controlled addition often leads to the formation of more uniform and purer crystals. Post-precipitation, an aging or digestion period, where the solid is stirred in the mother liquor, can further enhance purity by allowing for the dissolution of smaller, less pure crystals and the growth of larger, more perfect ones.
| Parameter | Objective | Typical Conditions & Considerations |
|---|---|---|
| Solvent | Maximize product precipitation while dissolving reactants. | Acetone, Ethyl Acetate, Toluene, Isopropanol. The choice depends on the solubility profile of the specific amine and its salt. google.comgoogle.com |
| Temperature | Control crystallization for higher purity. | Reaction often initiated at room temperature (20-25°C), followed by cooling (e.g., to 0-5°C) to maximize precipitation. google.com |
| Reactant Ratio | Ensure complete conversion to the desired salt form. | Stoichiometric (1:1) ratio of diamine to oxalic acid is common for the mono-oxalate. |
| Addition Rate | Promote formation of well-defined, pure crystals. | Slow, dropwise addition of the oxalic acid solution to the amine solution with vigorous stirring. |
| Purification | Remove soluble impurities. | Washing the filtered solid with cold solvent and drying under vacuum are standard procedures. google.com |
Asymmetric Synthetic Routes to Chiral 2-Methyl-2,6-diazaspiro[3.4]octane Derivatives
The synthesis of specific enantiomers of 2-methyl-2,6-diazaspiro[3.4]octane requires asymmetric synthesis strategies. Chiral vicinal diamines are of significant interest in medicinal chemistry and as ligands for chiral catalysts. sigmaaldrich.com While specific routes for this exact compound are not extensively detailed in readily available literature, established methodologies for creating chiral spirocyclic amines can be applied.
One primary approach is the use of a chiral catalyst in a key bond-forming step to induce stereoselectivity. For instance, palladium-catalyzed asymmetric cyclization strategies have been employed to construct atropisomers and other chiral frameworks. researchgate.net Another strategy involves starting with a chiral precursor, or "chiral pool synthesis," where the stereochemistry of the final product is derived from a readily available enantiomerically pure starting material.
Desymmetrization of a prochiral intermediate is also a powerful technique. This involves the enantioselective reaction of one of two identical functional groups in a symmetric molecule, often using a chiral catalyst or reagent. researchgate.net Furthermore, organocatalysis, using small chiral organic molecules like proline derivatives, has proven effective in asymmetric Mannich reactions to afford chiral diamines with high enantioselectivity. researchgate.net Should a racemic mixture of the spirocyclic diamine be synthesized, it can be resolved into its constituent enantiomers. This is often achieved by reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers.
Scalability and Process Efficiency Considerations in Synthetic Protocols
Transitioning a synthetic route from a laboratory setting to a larger, gram-scale or pilot-plant scale introduces a unique set of challenges that prioritize safety, cost-effectiveness, and efficiency. nih.gov For the synthesis of 2-methyl-2,6-diazaspiro[3.4]octane and its derivatives, several factors must be considered for a protocol to be deemed scalable.
Reaction conditions must be amenable to large reactors. This includes avoiding extremely high or low temperatures and pressures, which require specialized and costly equipment. The use of hazardous or difficult-to-handle reagents, such as certain organometallic compounds or explosive materials, is often problematic for scale-up. nih.gov
Purification methods are a major bottleneck in process chemistry. While chromatography is a powerful tool in the laboratory, it is often impractical and expensive on a large scale. Therefore, scalable syntheses are designed to produce products that can be purified by simple crystallization, precipitation, or extraction. researchgate.net The final salt formation step to produce the oxalate is itself a highly scalable purification method, as it often yields a high-purity crystalline solid directly from the reaction mixture.
| Consideration | Favorable for Scalability | Unfavorable for Scalability |
|---|---|---|
| Starting Materials | Commercially available, inexpensive, stable. | Expensive, difficult to synthesize, unstable. |
| Number of Steps | Fewer steps, high yield per step. | Long, linear synthetic sequences with low yields. nih.gov |
| Reagents & Safety | Safe, easy to handle reagents. | Toxic, explosive, or pyrophoric reagents. nih.gov |
| Reaction Conditions | Ambient temperature and pressure. | Cryogenic temperatures or high pressures. |
| Purification | Crystallization, precipitation, extraction. | Extensive column chromatography. |
| Waste Management | Minimal waste, recyclable solvents. | Generation of toxic or large volumes of waste. |
Chemical Reactivity and Derivatization Strategies of the 2 Methyl 2,6 Diazaspiro 3.4 Octane Core
Functionalization of the Spirocyclic Nitrogen Centers
The two nitrogen atoms within the 2,6-diazaspiro[3.4]octane core, located at positions 2 and 6, represent the primary sites for chemical modification. In the parent 2-methyl-2,6-diazaspiro[3.4]octane, the N2 position is a tertiary amine, while the N6 position is a secondary amine. This inherent difference in substitution allows for selective functionalization, which is a cornerstone of its synthetic utility.
The secondary amine at the N6 position is the more nucleophilic and sterically accessible site, making it the primary target for N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide array of substituents.
A common strategy involves a deprotection-acylation sequence. For instance, a precursor with a protecting group on the N6 nitrogen, such as a benzyl (B1604629) group, can be deprotected via hydrogenolysis. The resulting secondary amine is then readily acylated. This two-step protocol has been successfully employed to introduce functionalities like the 5-nitrofuroyl group, a key pharmacophore in certain antitubercular agents. nih.gov The reaction typically proceeds by treating the deprotected spirocycle with an appropriate acyl chloride or activated carboxylic acid.
Reductive amination is another powerful method for N-alkylation. This reaction involves the condensation of the secondary amine at N6 with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine. This approach allows for the introduction of a diverse range of alkyl groups.
Synthetic routes to the 2,6-diazaspiro[3.4]octane core often yield an intermediate bearing an ester group, typically at the C8 position. nih.gov This ester provides a crucial handle for further derivatization and can be manipulated with high regioselectivity. The ester can undergo alkaline hydrolysis (saponification) to yield the corresponding carboxylic acid without affecting the integrity of the spirocyclic core.
This carboxylic acid intermediate is highly valuable as it can be converted into a wide range of functional groups, most notably amides. Standard peptide coupling conditions, using reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), can be employed to couple the carboxylic acid with various primary and secondary amines. This strategy has been used to generate libraries of amide derivatives, allowing for systematic exploration of the molecular periphery. nih.gov For example, the transformation of the core's ester functionality into various amides has been achieved in good yields, as detailed in the table below. nih.gov
| Entry | Amine | Coupling Conditions | Product | Yield |
| 1 | Morpholine | HATU, DIPEA, DMF | 2-tert-Butoxycarbonyl-6-benzyl-8-(morpholine-4-carbonyl)-2,6-diazaspiro[3.4]octane | 75% |
| 2 | Isobutylamine | HATU, DIPEA, DMF | 2-tert-Butoxycarbonyl-6-benzyl-8-(isobutylcarbamoyl)-2,6-diazaspiro[3.4]octane | 68% |
| 3 | 1-Methyl-1H-imidazol-2-amine | HATU, DIPEA, DMF | 2-tert-Butoxycarbonyl-6-benzyl-N-(1-methyl-1H-imidazol-2-yl)-2,6-diazaspiro[3.4]octane-8-carboxamide | 41% |
| 4 | N,O-Dimethylhydroxylamine | EDC, HOBt, Et3N, CH2Cl2 | 2-tert-Butoxycarbonyl-6-benzyl-N-methoxy-N-methyl-2,6-diazaspiro[3.4]octane-8-carboxamide (Weinreb amide) | 71% |
Data sourced from Khmaladze et al., 2023. nih.gov
Oxidative Transformations of the Azaspiro[3.4]octane Skeleton
Direct oxidative transformations of the carbon-nitrogen skeleton of the 2,6-diazaspiro[3.4]octane core are not extensively documented in the literature. The saturated heterocyclic system is generally stable to a variety of reaction conditions, including those that involve mild oxidizing agents for transformations elsewhere in the molecule. For related spirocyclic systems containing heteroatoms like sulfur, oxidative transformations are known. For example, 6-thia-2-azaspiro[3.4]octane derivatives can be oxidized with reagents like m-chloroperoxybenzoic acid (mCPBA) to form the corresponding sulfonyl compounds. researchgate.net While this demonstrates the possibility of oxidation on related scaffolds, specific protocols for the N-oxidation or C-H oxidation of the 2,6-diazaspiro[3.4]octane core itself remain a subject for future investigation.
Strategic Diversification of the Molecular Periphery around the Spirocyclic Core
A key advantage of the 2,6-diazaspiro[3.4]octane core is its utility as a rigid scaffold from which a diverse array of peripheral groups can be projected into three-dimensional space. A powerful strategy for diversification involves a multi-step sequence starting from a common, functionalized core intermediate.
One such approach begins with the C8-ester substituted spirocycle. nih.gov As described previously, this ester can be converted to a variety of amides. Following this, the protecting group on the N6 nitrogen (e.g., a benzyl group) is removed. This newly liberated secondary amine can then be acylated or alkylated, introducing a second point of diversity. This modular approach allows for the rapid generation of a library of compounds where both the C8 and N6 positions are varied, facilitating a broad exploration of the surrounding chemical space for structure-activity relationship (SAR) studies. nih.gov
Compatibility with Diverse Organic Transformations
The 2,6-diazaspiro[3.4]octane core demonstrates compatibility with a broad range of organic transformations, which is essential for its role as a versatile building block in multi-step syntheses. The synthesis of the core itself often involves robust reactions like the Horner-Wadsworth-Emmons olefination and [3+2] cycloadditions. nih.gov
Furthermore, the derivatization strategies highlight its stability under various conditions, including:
Base-mediated reactions: Alkaline hydrolysis (saponification) of esters is well-tolerated.
Amide coupling: Standard peptide coupling reagents (HATU, EDC, HOBt) are compatible.
Catalytic Hydrogenation: Deprotection of benzyl groups via Pd/C-catalyzed hydrogenation proceeds without degradation of the spirocycle.
Acidic conditions: Mild acidic conditions are used for the removal of acid-labile protecting groups like the tert-butoxycarbonyl (Boc) group.
Reductions: The core is stable to reducing agents like sodium borohydride (B1222165) used in reductive aminations.
This robust nature ensures that the spirocyclic moiety can be carried through multiple synthetic steps, allowing for complex molecules to be constructed around it.
Chemo- and Regioselectivity in Reactions Involving the Spirocyclic Moiety
Chemoselectivity and regioselectivity are critical considerations when manipulating a multifunctional scaffold like 2,6-diazaspiro[3.4]octane.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. This is clearly demonstrated in the manipulation of the functionalized core. For example, the hydrolysis of the C8-ester can be achieved without affecting the N-protecting groups (like Boc or benzyl). Conversely, the Boc group can be selectively removed with acid without cleaving the newly formed amides at C8.
Regioselectivity is the preferential reaction at one site over other possible sites. The 2-methyl-2,6-diazaspiro[3.4]octane core offers excellent opportunities for regioselective reactions due to its distinct nitrogen atoms. After deprotection, the N6 position is a secondary amine, while the N2 position is a tertiary amine bearing a methyl group. Acylation and alkylation reactions will occur exclusively at the more reactive and accessible N6 position, leaving the N2-methyl group untouched. This predictable regioselectivity is fundamental to the strategic functionalization of the scaffold. nih.gov
Structural Elucidation and Conformational Analysis of 2 Methyl 2,6 Diazaspiro 3.4 Octane Oxalate
Advanced Spectroscopic Characterization Methodologies
The precise structure of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate (B1200264) is determined through a combination of sophisticated spectroscopic methods. Each technique provides unique and complementary information, leading to a complete and unambiguous assignment of its constitution and stereochemistry.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment and Stereochemistry
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 2-Methyl-2,6-diazaspiro[3.4]octane oxalate, both ¹H and ¹³C NMR spectroscopy are employed to map out the carbon-hydrogen framework and establish the connectivity of the atoms. researchgate.net
In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift of each signal provides information about the electronic environment of the protons, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling patterns (splitting) reveal the number of adjacent protons, which is crucial for determining the connectivity. For the 2-Methyl-2,6-diazaspiro[3.4]octane cation, distinct signals are expected for the N-methyl group, as well as the methylene (B1212753) (CH₂) groups of the azetidine (B1206935) and pyrrolidine (B122466) rings. Due to the spirocyclic nature of the molecule, the protons on the rings are often diastereotopic, leading to more complex splitting patterns.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR indicate the type of carbon atom (e.g., sp³, sp²). For this compound, signals are expected for the N-methyl carbon, the spirocyclic quaternary carbon, and the methylene carbons of the two rings. The oxalate anion would also produce a characteristic signal for its carboxylate carbons.
Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in making definitive assignments and confirming the stereochemistry of the molecule.
Hypothetical ¹H NMR Data for 2-Methyl-2,6-diazaspiro[3.4]octane Cation:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~2.5 | s | 3H | N-CH₃ |
| ~3.0 - 3.5 | m | 4H | CH₂ (azetidine ring) |
Hypothetical ¹³C NMR Data for this compound:
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~45 | N-CH₃ |
| ~50-60 | CH₂ (azetidine ring) |
| ~45-55 | CH₂ (pyrrolidine ring) |
| ~65 | Spiro Quaternary Carbon |
Mass Spectrometry (MS) for Molecular Composition Confirmation
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its molecular formula (C₉H₁₆N₂O₄).
In a typical mass spectrum, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M+H]⁺ for the free base) would correspond to the mass of the protonated 2-Methyl-2,6-diazaspiro[3.4]octane cation. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in predictable ways.
Expected Mass Spectrometry Data:
| Ion | Formula | Calculated m/z | Observed m/z (Hypothetical) |
|---|---|---|---|
| [M+H]⁺ (free base) | C₇H₁₅N₂⁺ | 127.1230 | 127.1232 |
Vibrational Spectroscopy (IR, Raman) for Diagnostic Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules absorb specific frequencies of radiation that correspond to the vibrations of their chemical bonds.
For this compound, the IR spectrum would show characteristic absorption bands for C-H stretching and bending vibrations from the alkyl portions of the molecule. The presence of the ammonium (B1175870) salt (formed by protonation of the nitrogens by oxalic acid) would be indicated by N-H stretching bands. The most diagnostic peaks, however, would arise from the oxalate counterion. Strong absorption bands corresponding to the asymmetric and symmetric stretching of the carboxylate (COO⁻) groups, as well as C=O stretching vibrations, would be prominent.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-2500 | N-H stretch | Ammonium salt |
| 2980-2850 | C-H stretch | Alkyl CH₂, CH₃ |
| 1720-1700 | C=O stretch | Carboxylate (asymmetric) |
| 1450-1380 | C-H bend | Alkyl CH₂, CH₃ |
X-ray Crystallography of this compound and its Derivatives
While spectroscopic methods provide detailed structural information, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state.
Single Crystal X-ray Diffraction Studies for Absolute Configuration and Molecular Conformation
Single crystal X-ray diffraction is an unparalleled technique for determining the precise arrangement of atoms in a crystalline solid. By irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern, it is possible to construct a three-dimensional electron density map of the molecule. This map reveals the exact positions of all atoms, allowing for the determination of bond lengths, bond angles, and torsional angles.
This technique would unequivocally establish the absolute configuration of the spirocyclic core if the compound is chiral and crystallized as a single enantiomer. Furthermore, it provides a detailed picture of the preferred molecular conformation in the solid state, showing the puckering of the azetidine and pyrrolidine rings and the orientation of the methyl group. The structure of the oxalate anion and its geometry would also be precisely determined.
Analysis of Crystal Packing and Intermolecular Interactions in the Solid State
Beyond the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This analysis of crystal packing is crucial for understanding the intermolecular forces that govern the solid-state properties of the compound.
Conformational Preferences of the Spiro[3.4]octane System
The 2,6-diazaspiro[3.4]octane framework is a spirocyclic heterocycle featuring a four-membered azetidine ring and a five-membered pyrrolidine ring fused at a single quaternary carbon atom. This unique three-dimensional structure imparts significant rigidity and has made it an increasingly popular scaffold in medicinal chemistry. mdpi.comnih.gov The conformational behavior of this system is governed by the inherent properties of its constituent rings and the stereoelectronic demands of the spiro-fusion.
The conformational landscape of the 2,6-diazaspiro[3.4]octane system is a direct consequence of the significant ring strain inherent in its structure. rsc.org This strain is a composite of angle strain, primarily from the azetidine ring, and torsional strain present in both rings.
Azetidine Ring Strain: The four-membered azetidine ring is analogous to cyclobutane (B1203170) and possesses considerable angle strain due to the deviation of its internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. This strain drives the ring to adopt a non-planar, puckered conformation to partially alleviate eclipsing interactions between adjacent substituents. researchgate.netnih.gov The presence of the ring nitrogen enables a range of synthetic options but also introduces the potential for decomposition pathways not observed in larger ring systems. nih.gov
Pyrrolidine Ring Flexibility: The five-membered pyrrolidine ring is significantly more flexible than the azetidine ring. It alleviates torsional strain by adopting non-planar conformations, most commonly described as "envelope" (Cₛ symmetry, where one atom is out of the plane of the other four) or "twist" (C₂ symmetry, where two adjacent atoms are displaced in opposite directions from the plane). nih.govnih.gov The pyrrolidine ring is known to exhibit two predominant pucker modes, termed Cγ-exo and Cγ-endo, which can be influenced by substituents. nih.govnih.gov
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Primary Source of Strain |
|---|---|---|---|
| Cyclobutane | 4 | ~26 | Angle Strain |
| Cyclopentane (B165970) | 5 | ~6 | Torsional Strain |
Substituents on the 2,6-diazaspiro[3.4]octane core, including the N-methyl group and the oxalate counter-ion, play a crucial role in dictating the preferred conformation of the molecule.
N-Methyl Group: The methyl group is located on the nitrogen of the more strained azetidine ring (N-2). This substitution influences the local geometry of the nitrogen atom and can affect the puckering of the four-membered ring. Furthermore, steric interactions between the methyl group and protons on the adjacent pyrrolidine ring can influence the relative orientation of the two rings.
Oxalate Counter-ion: The presence of an oxalate counter-ion signifies that the compound is a salt, with one or both nitrogen atoms of the diazaspiro core being protonated. Protonation has a profound impact on the conformational preferences of nitrogen heterocycles. Computational studies on fluorinated azetidine derivatives have shown that the introduction of a positive charge on the nitrogen can invert the ring pucker to favor conformations that accommodate new charge-dipole interactions. researchgate.net In the case of this compound, protonation of the basic nitrogen centers is expected. The dicarboxylic nature of the oxalate anion allows for the possibility of forming strong intramolecular hydrogen bonds with both protonated nitrogens. This interaction can act as a "conformational lock," bridging the two rings and severely restricting the conformational flexibility of the entire spirocyclic system, favoring a single, highly-ordered conformation in the solid state.
| Substituent/Interaction | Affected Ring | Predicted Conformational Effect |
|---|---|---|
| N-Methyl Group (at N-2) | Azetidine | Influences ring puckering and local steric environment. |
| Protonation (at N-2 and/or N-6) | Azetidine & Pyrrolidine | Alters ring pucker due to electrostatic interactions. researchgate.net |
| Oxalate Counter-ion | Both Rings (Bridging) | Induces a rigid, "locked" conformation via intramolecular hydrogen bonding. |
Stereochemical Considerations and Chromatographic Chiral Resolution Techniques
The structural rigidity and defined three-dimensional shape of the 2,6-diazaspiro[3.4]octane scaffold necessitate a thorough understanding of its stereochemistry. The central spiro carbon atom (C4), which is bonded to four different groups (two CH₂ groups of the azetidine ring and two CH₂ groups of the pyrrolidine ring), is a stereocenter. nih.gov Consequently, the parent 2,6-diazaspiro[3.4]octane molecule is chiral and exists as a pair of non-superimposable mirror images, or enantiomers.
The N-methylation at position 2 does not introduce a new stable stereocenter, meaning that 2-Methyl-2,6-diazaspiro[3.4]octane is also a chiral compound. nih.gov Unless an enantioselective synthesis is employed, the compound is typically produced as a racemic mixture, containing equal amounts of both enantiomers. For applications in fields such as medicinal chemistry, where enantiomers often exhibit different pharmacological activities, the separation of this mixture into its pure enantiomers is essential. This separation process is known as chiral resolution. wikipedia.org
Several techniques are available for the resolution of racemic amines:
Diastereomeric Salt Crystallization: This is the most common and classical method for resolving chiral amines and bases. wikipedia.org The racemic amine is treated with an enantiomerically pure chiral acid, such as tartaric acid or camphorsulfonic acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral acid is removed to yield the desired pure enantiomer of the amine. wikipedia.org
Kinetic Resolution: This method involves reacting the racemic mixture with a chiral reagent or catalyst that reacts at different rates with each enantiomer. This results in one enantiomer being consumed faster than the other, allowing for the separation of the unreacted, enriched enantiomer. Catalytic methods for the kinetic resolution of diamines are well-documented. nih.govrsc.org
Chiral Chromatography: This is a powerful analytical and preparative technique that involves the direct separation of enantiomers using a chiral stationary phase (CSP) in a chromatography column (e.g., HPLC or SFC). The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation.
| Technique | Principle | Common Resolving Agents / Method |
|---|---|---|
| Diastereomeric Salt Crystallization | Formation of separable diastereomers with different physical properties. | Chiral acids (e.g., (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid). wikipedia.org |
| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral catalyst or reagent. | Enzyme-catalyzed acylation; Asymmetric metal-catalyzed reactions. nih.govrsc.org |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Columns with chiral selectors (e.g., polysaccharide derivatives, cyclodextrins). |
Computational Chemistry Approaches to 2 Methyl 2,6 Diazaspiro 3.4 Octane Oxalate
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and equilibrium geometry of molecules. For 2-Methyl-2,6-diazaspiro[3.4]octane oxalate (B1200264), DFT calculations would be employed to model the geometry of both the protonated 2-Methyl-2,6-diazaspiro[3.4]octane cation and the oxalate dianion, as well as the ionic pair.
Geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger) would predict bond lengths, bond angles, and dihedral angles. mdpi.com For the spirocyclic cation, key parameters would include the puckering of the azetidine (B1206935) and pyrrolidine (B122466) rings and the orientation of the methyl group. The planarity of the oxalate anion is known to be sensitive to its environment; DFT calculations have shown that while an isolated oxalate dianion may prefer a non-planar (D2d symmetry) conformation, it often adopts a planar (D2h symmetry) structure in the solid state due to crystal packing forces. walisongo.ac.id
The electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), would also be determined. The MEP would be particularly insightful for understanding the interactions between the cation and the oxalate anion, highlighting the electropositive regions on the ammonium (B1175870) groups of the spirocycle and the electronegative regions on the carboxylate groups of the oxalate.
Table 1: Illustrative Predicted Geometric Parameters from DFT Calculations (Note: The following data is hypothetical and based on typical values for similar structures, as direct computational studies on 2-Methyl-2,6-diazaspiro[3.4]octane oxalate are not readily available.)
| Parameter | 2-Methyl-2,6-diazaspiro[3.4]octane Cation | Oxalate Anion (Planar) |
| C-N bond length (azetidine) | ~1.48 Å | - |
| C-N bond length (pyrrolidine) | ~1.47 Å | - |
| C-C bond length (spiro center) | ~1.55 Å | - |
| C-C bond length | - | ~1.57 Å |
| C-O bond length | - | ~1.25 Å |
| N-C-C bond angle (azetidine) | ~88-90° | - |
| O-C-O bond angle | - | ~126° |
Molecular Dynamics Simulations for Conformational Sampling and Energetic Profiles
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations are employed to explore its dynamic behavior and conformational landscape. nih.gov An MD simulation of this compound, likely in a solvent box to mimic solution-phase behavior, would reveal the accessible conformations of the spirocyclic cation and its interaction with the oxalate counter-ion and solvent molecules. mdpi.com
These simulations can map the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. For the 2-Methyl-2,6-diazaspiro[3.4]octane cation, this would involve analyzing the puckering of the two rings and the rotational barriers of the methyl group. Enhanced sampling techniques may be necessary to overcome energy barriers and adequately sample the conformational space within accessible simulation times. youtube.com
The resulting energetic profiles can provide insights into the flexibility of the spirocyclic scaffold, a crucial factor in its application in drug design where conformational rigidity is often a desirable trait. researchgate.netnih.gov
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound. For this compound, DFT calculations can be used to predict various spectroscopic parameters.
Vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra. mdpi.com For the oxalate anion, characteristic symmetric and asymmetric C-O stretching frequencies are particularly sensitive to its coordination environment and planarity. researchgate.net For the spirocyclic cation, N-H and C-H stretching and bending modes would be of interest.
NMR chemical shifts (¹H and ¹³C) can also be predicted with a good degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov Such calculations would be crucial for assigning the signals in the experimental NMR spectra of this novel compound, especially for the quaternary spiro carbon and the carbons adjacent to the nitrogen atoms.
Table 2: Illustrative Predicted Vibrational Frequencies and NMR Chemical Shifts (Note: These values are hypothetical and for illustrative purposes only.)
| Spectroscopic Data | Predicted Value |
| Vibrational Frequencies (cm⁻¹) | |
| Oxalate C=O asymmetric stretch | ~1600-1650 |
| Oxalate C-O symmetric stretch | ~1300-1350 |
| Spirocycle N-H stretch | ~3200-3300 |
| NMR Chemical Shifts (ppm) | |
| ¹³C Spiro Carbon | ~60-70 |
| ¹³C Azetidine CH₂ | ~45-55 |
| ¹³C Pyrrolidine CH₂ | ~50-60 |
| ¹H N-H | ~8-9 (in DMSO-d₆) |
Mechanistic Studies of Chemical Reactions Involving the Spirocyclic Scaffold
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction intermediates that may be difficult to observe experimentally. For the 2-Methyl-2,6-diazaspiro[3.4]octane scaffold, DFT calculations can be used to investigate the mechanisms of its synthesis and subsequent reactions.
For instance, the synthesis of diazaspiro[3.4]octanes can proceed through cycloaddition reactions. researchgate.net Computational modeling of these reactions could map out the reaction pathway, determine the activation energies, and explain the observed regioselectivity and stereoselectivity. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction mechanism can be achieved. rsc.org This knowledge can be leveraged to optimize reaction conditions and improve the efficiency of the synthesis.
Theoretical Studies on Bioisosteric Replacement Strategies
Spirocyclic scaffolds, such as the diazaspiro[3.4]octane core, are of great interest in medicinal chemistry as bioisosteres for more common motifs like piperazine (B1678402). nih.govresearchgate.net Bioisosteric replacement aims to maintain or improve biological activity while modulating physicochemical properties like solubility, lipophilicity, and metabolic stability. nih.gov
Theoretical studies can quantify the impact of replacing a piperazine ring with a 2-Methyl-2,6-diazaspiro[3.4]octane moiety. Computational methods can be used to compare the conformational preferences, electrostatic potential surfaces, and dipole moments of the two fragments. These calculations can help rationalize why the spirocyclic scaffold might offer a different vector for substituent placement, leading to improved binding affinity or selectivity for a biological target. nih.gov Such studies are crucial in modern drug design for exploring novel chemical space and developing new therapeutic agents. acs.org
Applications of 2 Methyl 2,6 Diazaspiro 3.4 Octane Oxalate in Advanced Organic Synthesis and Medicinal Chemistry Research
Role as a Versatile Building Block in Complex Molecule Synthesis
2-Methyl-2,6-diazaspiro[3.4]octane oxalate (B1200264) is recognized as a versatile building block in organic synthesis. cymitquimica.com Its spirocyclic nature, which features two rings joined at a single carbon atom, imparts a rigid, three-dimensional geometry that is highly desirable in modern drug design. researchgate.netbldpharm.com This inherent structural complexity and conformational restriction offer a predictable orientation of substituents, which can lead to more selective interactions with biological targets. researchgate.net The presence of two nitrogen atoms at distinct positions within the scaffold provides reactive handles for further chemical elaboration, making it a modular component for constructing a wide array of more complex derivatives. researchgate.net
The primary application of 2-methyl-2,6-diazaspiro[3.4]octane oxalate as a building block is its direct integration into larger, novel spirocyclic scaffolds. Spirocycles are of great interest in medicinal chemistry because their three-dimensional character allows for an escape from the "flatland" of traditional aromatic and aliphatic ring systems. researchgate.net This increased three-dimensionality, often measured by a higher fraction of sp3-hybridized carbons (Fsp3), is associated with improved physicochemical properties and higher success rates in clinical development. bldpharm.com The synthesis of novel spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones and other complex systems demonstrates the broader utility of creating unique spirocyclic frameworks for biological screening. beilstein-journals.orgnih.gov The 2,6-diazaspiro[3.4]octane core is a privileged structure that has appeared in numerous compounds with diverse biological activities, underscoring its value in building new molecular entities. mdpi.com
Beyond its use as a core scaffold, 2-methyl-2,6-diazaspiro[3.4]octane serves as a precursor for generating a variety of heterocyclic motifs. Its functionalized nature allows chemists to readily append other cyclic or acyclic structures. For instance, the 2,6-diazaspiro[3.4]octane building block has been used to synthesize a diverse set of nitrofuran carboxamide derivatives. mdpi.com In one study, this scaffold was elaborated by adding various periphery groups, including a range of azoles, to explore the surrounding molecular space. mdpi.com This strategy demonstrates that by starting with the rigid diazaspiro[3.4]octane core, a library of diverse compounds can be efficiently generated for screening and lead identification. mdpi.com
Scaffold Design for Chemical Space Exploration
The unique topology of the 2,6-diazaspiro[3.4]octane scaffold makes it an excellent tool for chemical space exploration. Its rigid structure and defined exit vectors allow for systematic modifications, enabling researchers to probe the structure-activity relationships of a target protein with high precision. researchgate.net
One of the most significant applications of the diazaspiro[3.4]octane scaffold is its use as a bioisostere or structural surrogate for common drug modules like piperazine (B1678402) and morpholine. researchgate.net Piperazine rings are ubiquitous in pharmaceuticals but can sometimes lead to undesirable off-target effects or metabolic liabilities. Replacing piperazine with a diazaspiro[3.4]octane core can improve drug properties.
A notable example involves the modification of the PARP inhibitor olaparib (B1684210). nih.gov In a research study, the piperazine core of olaparib was replaced with various diazaspiro systems. nih.gov The resulting analogues, such as those incorporating the 2,6-diazaspiro[3.4]octane framework, exhibited reduced DNA damage and cytotoxicity while maintaining potent PARP-1 inhibition. nih.gov This substitution significantly increased the selectivity for the target enzyme over other members of the PARP family. bldpharm.com This highlights the scaffold's potential to fine-tune the pharmacological profile of existing drug classes. bldpharm.comnih.gov
Table 1: Research Findings on Diazaspiro Cores as Piperazine Surrogates
| Original Drug Module | Surrogate Scaffold | Key Finding | Reference |
|---|---|---|---|
| Piperazine (in Olaparib) | Diazaspiro[3.4]octane | Maintained PARP-1 potency with reduced cytotoxicity and DNA damage. | nih.gov |
| Piperazine | 2,6-Diazaspiro[3.4]octane | Can act as a viable structural surrogate to explore new chemical and patent space. | researchgate.net |
The development of novel strained spiro heterocycles (SSHs) as bioisosteres for non-strained rings is a highly sought-after strategy in drug design. researchgate.net The 2,6-diazaspiro[3.4]octane framework, containing a four-membered azetidine (B1206935) ring fused to a five-membered pyrrolidine (B122466) ring, is an example of such a system. The inherent ring strain and compact structure of SSHs can lead to improved metabolic stability and unique binding interactions. researchgate.net The synthesis of these novel modules helps to expand the available toolkit for medicinal chemists, providing new avenues for improving drug-like properties and exploring intellectual property space. researchgate.net
Strategies for Lead Identification in Drug Discovery Programs
The 2,6-diazaspiro[3.4]octane scaffold is a valuable component in strategies for lead identification. Its frequent appearance in biologically active compounds makes it an "emerging privileged structure". mdpi.com By using this core, researchers can create focused libraries of compounds for screening against various diseases.
A successful application of this strategy was the synthesis of nitrofuran derivatives based on the 2,6-diazaspiro[3.4]octane core, which led to the identification of a remarkably potent antitubercular lead with a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis. mdpi.com The scaffold has also been incorporated into compounds with a wide range of other biological activities, including:
Hepatitis B capsid protein inhibitors mdpi.com
Menin-MLL1 interaction inhibitors for cancer treatment mdpi.com
MAP and PI3K signaling modulators mdpi.com
Selective dopamine (B1211576) D₃ receptor antagonists mdpi.com
VDAC1 inhibitors for diabetes treatment mdpi.com
This broad utility demonstrates that employing the this compound building block in discovery programs is an effective strategy for identifying novel and potent lead compounds across different therapeutic areas.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Piperazine |
| Morpholine |
| Olaparib |
| Nitrofuran carboxamide |
Implementation of Diversity-Oriented Synthesis Approaches Leveraging the Spirocyclic Core
Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to generate structurally diverse small molecules from a common starting material, thereby enabling the exploration of new areas of chemical space. The 2-methyl-2,6-diazaspiro[3.4]octane core is an excellent scaffold for DOS due to its conformational rigidity and the presence of two nitrogen atoms that can be differentially functionalized.
The principles of DOS, as applied to azaspirocycles, involve the use of multicomponent reactions and various cyclization strategies to rapidly build molecular complexity. researchgate.net For the 2-methyl-2,6-diazaspiro[3.4]octane scaffold, a DOS approach would typically begin with the orthogonally protected core, allowing for selective manipulation of the two amine functionalities. One nitrogen can be part of the core spirocyclic structure, while the other can be functionalized with a variety of substituents.
A hypothetical DOS workflow leveraging this scaffold could involve:
Initial Functionalization: Starting with a protected 2,6-diazaspiro[3.4]octane, the unprotected nitrogen can be acylated, alkylated, or used in other coupling reactions to introduce a first point of diversity.
Deprotection and Second Functionalization: Subsequent removal of the protecting group from the second nitrogen atom opens the door for a second round of diversification, introducing a wide array of chemical moieties.
Ring-Opening and Rearrangement Strategies: More advanced DOS approaches could involve reactions that lead to the opening or rearrangement of one of the rings of the spirocyclic core, leading to novel and unpredictable molecular skeletons.
While specific, large-scale DOS applications focusing solely on this compound are not extensively documented in publicly available literature, the foundational principles of DOS with other azaspirocycles strongly support its potential as a valuable scaffold for such synthetic endeavors. researchgate.net The inherent three-dimensionality of the spirocycle ensures that the resulting compound libraries possess a high degree of spatial complexity, a desirable trait for probing biological targets. bldpharm.com
Systematic Exploration of Molecular Periphery for Compound Library Generation
The 2,6-diazaspiro[3.4]octane core serves as a robust anchor for the systematic exploration of the molecular periphery, allowing researchers to probe the structure-activity relationships (SAR) of a compound class. A notable example of this approach is the development of potent antitubercular agents. mdpi.com
In a recent study, a library of twelve nitrofuran carboxamide derivatives was synthesized, all incorporating the 2,6-diazaspiro[3.4]octane core. mdpi.com This research demonstrated that by systematically varying the substituents on the periphery of the spirocyclic scaffold, a remarkably potent antitubercular lead compound could be identified. mdpi.com The synthesis involved the functionalization of the 2,6-diazaspiro[3.4]octane building block with diverse molecular peripheries, including various azole substituents. mdpi.com
The general synthetic strategy involved the initial preparation of a functionalized 2,6-diazaspiro[3.4]octane core, which was then elaborated through a series of reactions to introduce different peripheral groups. This allowed for a focused exploration of how different substituents impact the anti-mycobacterial activity.
Table 1: Exemplary Compounds from a Library Based on the 2,6-Diazaspiro[3.4]octane Core mdpi.com
| Compound ID | R Group on Spirocycle | Peripheral Moiety | In Vitro Activity (MIC against M. tuberculosis H37Rv in µg/mL) |
| Lead Compound | Methyl | 5-nitrofuran-2-carboxamide with a specific azole | 0.016 |
| Analog 1 | Benzyl (B1604629) | 5-nitrofuran-2-carboxamide | >10 |
| Analog 2 | Methyl | Varied carboxamide | 1.25 |
| Analog 3 | Benzyl | Varied azole | >10 |
The results of this study underscore the utility of the 2,6-diazaspiro[3.4]octane scaffold in generating focused compound libraries. The rigid core presents the peripheral substituents in well-defined spatial orientations, facilitating their interaction with biological targets. The identification of a lead compound with a minimal inhibitory concentration (MIC) of 0.016 μg/mL from a relatively small library highlights the efficiency of this approach. mdpi.com
The significance of the 2,6-diazaspiro[3.4]octane motif is further emphasized by its presence in compounds targeting a range of diseases, including hepatitis B, cancer, and diabetes. mdpi.com This recurring appearance in biologically active molecules suggests that the spirocyclic core can serve as a valuable starting point for drug discovery programs targeting diverse therapeutic areas. A novel diazaspiro[3.4]octane series has also been identified with activity against multiple stages of the malaria parasite, Plasmodium falciparum. acs.org
Conclusion and Future Research Directions
Summary of Key Methodological Advances in Synthesis and Characterization
The synthesis of the 2,6-diazaspiro[3.4]octane core, the foundational structure of 2-Methyl-2,6-diazaspiro[3.4]octane, has seen significant methodological advancements. A notable six-step synthesis has been developed to produce orthogonally protected 2,6-diazaspiro[3.4]octane analogues on a gram scale. This method provides a reliable and efficient route to this valuable building block. The synthesis of the core building block has also been achieved from commercially available N-Boc-protected azetidine-3-one through a Horner-Wadsworth-Emmons olefination followed by a [3+2] cycloaddition. semanticscholar.org
While specific characterization data for 2-Methyl-2,6-diazaspiro[3.4]octane oxalate (B1200264) is not extensively detailed in publicly available literature, the characterization of related derivatives provides insight into the expected analytical profile. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy would be employed to confirm the structure and purity of the compound. For instance, the formation of the spirocyclic core and its derivatives is typically confirmed by detailed 1H and 13C NMR analysis.
The development of synthetic routes that allow for orthogonal protection of the two nitrogen atoms is a crucial advance. This enables selective functionalization of each amine, which is a key requirement for the construction of diverse molecular libraries for drug screening.
Identification of Unexplored Reactivity and Emerging Synthetic Opportunities
The 2,6-diazaspiro[3.4]octane scaffold, with its two distinct nitrogen atoms, presents a wealth of opportunities for synthetic exploration. The presence of both a secondary and a tertiary amine in 2-Methyl-2,6-diazaspiro[3.4]octane allows for selective chemical modifications.
Unexplored Reactivity:
Selective N-Functionalization: While methods for mono- and di-functionalization of the parent diamine exist, the reactivity of the methylated nitrogen versus the secondary amine in various reactions remains an area for deeper investigation. Understanding the steric and electronic effects of the methyl group on the reactivity of the second nitrogen atom could lead to more controlled and selective synthetic strategies.
Ring-Opening Reactions: The strained four-membered azetidine (B1206935) ring within the spirocyclic system could be susceptible to nucleophilic ring-opening reactions under specific conditions. Exploring this reactivity could lead to the synthesis of novel, highly functionalized acyclic or macrocyclic structures.
Oxidative Chemistry: The reactivity of the tertiary amine towards oxidation could be explored to generate novel derivatives, such as N-oxides, which may possess interesting biological activities or serve as intermediates for further transformations.
Emerging Synthetic Opportunities:
Diversity-Oriented Synthesis: The 2,6-diazaspiro[3.4]octane core is an excellent starting point for diversity-oriented synthesis (DOS). nih.gov By systematically varying the substituents on the nitrogen atoms and the spirocyclic core, large and structurally diverse compound libraries can be generated for high-throughput screening.
Asymmetric Synthesis: The development of stereoselective methods for the synthesis and functionalization of the 2,6-diazaspiro[3.4]octane scaffold is a significant opportunity. The introduction of chirality would allow for the exploration of stereochemistry-activity relationships in drug candidates.
Late-Stage Functionalization: Developing methods for the late-stage functionalization of complex molecules containing the 2-Methyl-2,6-diazaspiro[3.4]octane core would be highly valuable in medicinal chemistry programs for the rapid generation of analogues with improved properties.
Prospects for Novel Scaffold Development in Chemical Biology Research
The unique structural features of the 2,6-diazaspiro[3.4]octane scaffold make it an attractive candidate for the development of novel tools and probes in chemical biology. nih.gov Its rigid conformation can be used to pre-organize appended functional groups in a specific spatial orientation, which is crucial for probing biological interactions.
Applications in Chemical Probe Development:
Fluorescent Probes: By attaching fluorophores to the 2,6-diazaspiro[3.4]octane scaffold, it is possible to create probes for fluorescence imaging. The rigid scaffold can help to minimize non-radiative decay pathways of the fluorophore, potentially leading to brighter and more photostable probes.
Affinity-Based Probes: The scaffold can be functionalized with reactive groups to create affinity-based probes for identifying the protein targets of bioactive compounds. The defined geometry of the scaffold can improve the selectivity of these probes.
Fragment-Based Drug Discovery: The 2-Methyl-2,6-diazaspiro[3.4]octane core itself can be considered a valuable fragment for fragment-based drug discovery (FBDD). Its three-dimensional nature and dual nitrogen atoms provide multiple vectors for growing the fragment into a potent and selective lead compound.
The 2,6-diazaspiro[3.4]octane scaffold has already shown promise in the development of therapeutic agents. For instance, derivatives of this scaffold have been identified as potent antitubercular and antimalarial agents. mdpi.comdndi.org This highlights the potential of this scaffold to generate novel drug candidates for a range of diseases.
Future Directions in Advanced Computational Design and Optimization of Spirocyclic Systems
Computational chemistry is poised to play a pivotal role in the future design and optimization of spirocyclic systems like 2-Methyl-2,6-diazaspiro[3.4]octane. nih.gov Advanced computational methods can accelerate the discovery and development of new drugs based on this scaffold.
Key Future Directions:
De Novo Design: Computational algorithms can be used to design novel 2,6-diazaspiro[3.4]octane derivatives with desired properties, such as high affinity and selectivity for a specific biological target. These methods can explore a vast chemical space and prioritize compounds for synthesis.
Pharmacophore Modeling and Virtual Screening: By creating pharmacophore models based on the 2,6-diazaspiro[3.4]octane scaffold, large virtual libraries can be screened to identify new hit compounds. This can significantly reduce the time and cost of the initial stages of drug discovery.
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to study the conformational dynamics of 2,6-diazaspiro[3.4]octane derivatives and their interactions with biological targets. This can provide valuable insights into the mechanism of action and guide the optimization of lead compounds.
Prediction of ADMET Properties: Computational models can be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of 2,6-diazaspiro[3.4]octane derivatives. This can help to identify and eliminate compounds with unfavorable pharmacokinetic or toxicological profiles at an early stage of development.
The integration of advanced computational methods with synthetic chemistry and biological testing will be essential for unlocking the full potential of the 2-Methyl-2,6-diazaspiro[3.4]octane scaffold and other spirocyclic systems in the future of drug discovery and chemical biology.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 2-methyl-2,6-diazaspiro[3.4]octane oxalate with high purity?
- Methodology : Solid-phase synthesis is commonly employed for spirocyclic compounds, followed by purification via reversed-phase HPLC to achieve >95% purity. The oxalate salt can be formed by reacting the free base with oxalic acid in methanol under controlled pH (6.5–7.0). Purity should be confirmed by LC-MS and ¹H/¹³C NMR .
- Key Data :
| Purity (%) | Storage Conditions | Stability | Source |
|---|---|---|---|
| 98% | 2–8°C, desiccated | >12 months |
Q. How can structural characterization of this spirocyclic compound be performed?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₇H₁₄N₂·C₂H₂O₄, theoretical MW: 230.24 g/mol). X-ray crystallography is recommended for resolving spirocyclic conformation, while 2D NMR (COSY, HSQC) can elucidate proton-carbon correlations and verify the oxalate counterion .
Q. What analytical techniques are suitable for assessing oxalate content in the salt form?
- Methodology : Ion chromatography (IC) with conductivity detection or titration with potassium permanganate under acidic conditions. Validate results against reference standards (e.g., sodium oxalate, CAS 62-76-8) .
Advanced Research Questions
Q. How does the oxalate counterion influence solubility and bioavailability compared to other salts (e.g., hydrochloride)?
- Methodology : Perform comparative solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Use Caco-2 cell monolayers to assess permeability. Oxalate salts often exhibit lower solubility but improved stability in aqueous buffers, which may affect in vivo pharmacokinetics .
Q. What strategies can resolve contradictory bioactivity data in α4β2 nACh receptor binding assays?
- Methodology : Validate receptor binding using both radioligand displacement (e.g., [³H]-epibatidine) and functional assays (calcium flux in SH-SY5Y cells). Contradictions may arise from assay conditions (e.g., pH, temperature) or salt-form interference. Include positive controls like varenicline .
- Example Data :
| Compound | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| Free base | 120 ± 15 | Radioligand | |
| Oxalate salt | 95 ± 10 | Calcium flux |
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives targeting SSTR5?
- Methodology : Use molecular docking (AutoDock Vina) with SSTR5 crystal structure (PDB: 6OS1) to identify critical interactions (e.g., hydrogen bonding with Glu297). Validate predictions by synthesizing analogs with modified spirocyclic substituents and testing in cAMP inhibition assays .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology : Implement asymmetric catalysis (e.g., chiral palladium complexes) during spirocycle formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column). Reproducibility issues often arise from trace metal contaminants in large-scale reactions .
Contradiction Analysis & Troubleshooting
Q. Why do in vitro stability results conflict with in vivo metabolic data?
- Analysis : Oxalate salts may dissociate in plasma, altering pharmacokinetics. Conduct stability studies in rat liver microsomes and compare with LC-MS/MS plasma metabolite profiling. Contradictions often stem from interspecies differences in oxalate metabolism .
Q. How to address variability in receptor selectivity across spirocyclic analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
